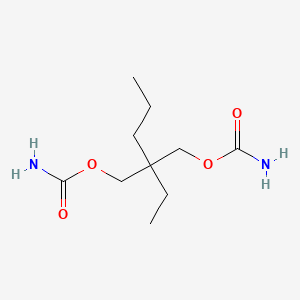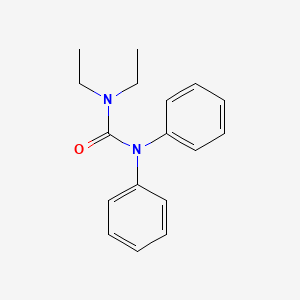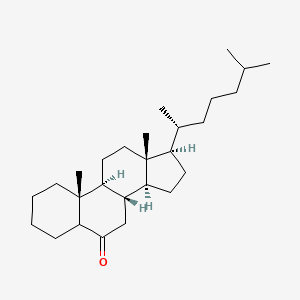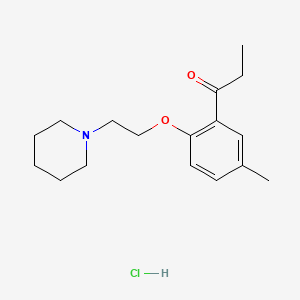
Diselenide, di-2-naphthalenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diselenide, di-2-naphthalenyl, is an organoselenium compound characterized by the presence of two selenium atoms bonded to two naphthalene rings. This compound is part of the broader class of diselenides, which are known for their unique chemical properties and potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. The incorporation of selenium atoms into organic molecules often imparts significant biological activity, making diselenides valuable in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diselenide, di-2-naphthalenyl, typically involves the reaction of naphthyl halides with potassium selenocyanate, followed by alkaline hydrolysis. This method is efficient and yields high purity products. The general reaction scheme is as follows:
Reaction of Naphthyl Halides with Potassium Selenocyanate:
Alkaline Hydrolysis:
Industrial Production Methods: Industrial production of this compound, often involves the use of elemental selenium and strong reducing agents such as sodium borohydride or lithium triethylborohydride. These methods are scalable and suitable for large-scale production, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Diselenide, di-2-naphthalenyl, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert diselenides to selenols.
Substitution: The selenium atoms in diselenides can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines.
Major Products:
Oxidation: Selenoxides, selenones.
Reduction: Selenols.
Substitution: Various organoselenium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diselenide, di-2-naphthalenyl, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its antioxidant properties and potential to modulate oxidative stress.
Medicine: Explored for its anticancer and chemopreventive activities, as well as its potential use in drug development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of diselenide, di-2-naphthalenyl, involves the formation of selenol/selenolate intermediates through reduction. These intermediates are highly reactive and can participate in various biochemical processes, including the modulation of oxidative stress and the inhibition of lipid peroxidation. The compound’s biological activity is often linked to its ability to interact with thiol groups and other nucleophiles, leading to the formation of stable organoselenium compounds.
Vergleich Mit ähnlichen Verbindungen
Diphenyl diselenide: Another well-studied diselenide with similar antioxidant properties.
Diorganoyl diselenides: A broader class of diselenides with varying organic groups attached to the selenium atoms.
Uniqueness: Diselenide, di-2-naphthalenyl, is unique due to the presence of naphthalene rings, which enhance its antioxidant potency compared to aryl-substituted diselenides. The naphthalene moiety also imparts distinct chemical and physical properties, making it a valuable compound for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
17932-23-9 |
|---|---|
Molekularformel |
C20H14Se2 |
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
2-(naphthalen-2-yldiselanyl)naphthalene |
InChI |
InChI=1S/C20H14Se2/c1-3-7-17-13-19(11-9-15(17)5-1)21-22-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
InChI-Schlüssel |
YIFOZOFOZLPSSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)[Se][Se]C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


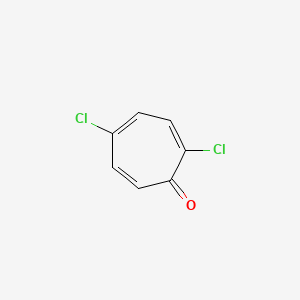

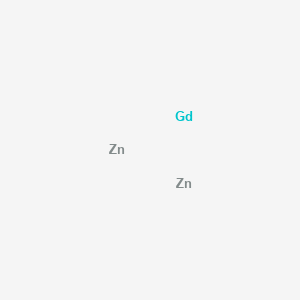


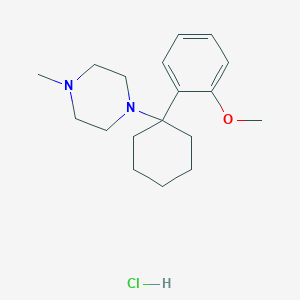
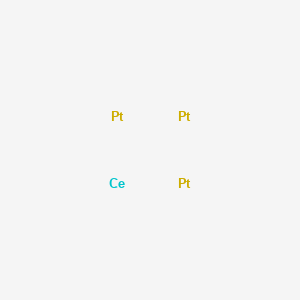
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)

